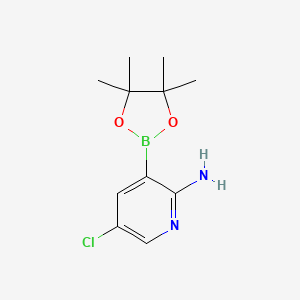

5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Descripción general

Descripción

“5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a chemical compound. It contains a pyridin-2-amine group, which is a type of aromatic amine, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact molecular structure and weight are not specified in the available data .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridin-2-amine group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact molecular structure is not specified in the available data .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine and similar compounds have been synthesized for their potential use in various chemical applications. For instance, Huang et al. (2021) synthesized related boric acid ester intermediates, confirming their structures using FTIR, NMR, mass spectrometry, and X-ray diffraction, followed by conformational analysis using Density Functional Theory (DFT) (Huang et al., 2021).

Catalytic Applications

- Some derivatives have been used in catalytic applications. For example, the catalytic enantioselective borane reduction of benzyl oximes, as studied by Huang, Ortiz-Marciales, and Hughes (2010), involves similar compounds and highlights their potential use in asymmetric reduction and catalysis (Huang, Ortiz-Marciales, & Hughes, 2010).

Medicinal Chemistry

- In medicinal chemistry, these compounds have shown promise. For example, the synthesis of various pyrazolo[1,5-a]pyridines via Suzuki coupling, as investigated by Bethel et al. (2012), indicates the versatility of such compounds in synthesizing medicinally important compounds (Bethel et al., 2012).

Antimicrobial and Antibacterial Applications

- The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, as explored by Bayrak et al. (2009), and the study of their antimicrobial activities suggests that similar compounds could have applications in antimicrobial and antibacterial treatments (Bayrak et al., 2009).

Polymer and Material Science

- In the field of polymer and material science, compounds like this compound have been utilized. For example, Welterlich, Charov, and Tieke (2012) described the synthesis and properties of polymers containing isoDPP units, highlighting the use of similar compounds in advanced material science applications (Welterlich, Charov, & Tieke, 2012).

Mecanismo De Acción

Target of Action

This compound is a derivative of boronic acid, which is often used in the synthesis of various pharmaceuticals .

Mode of Action

Boronic acid derivatives are known to interact with their targets through the boron atom, which can form reversible covalent bonds with biological molecules . This allows them to modulate the activity of their targets .

Biochemical Pathways

Boronic acid derivatives are often used in the synthesis of kinase inhibitors, which can affect a wide range of signaling pathways .

Pharmacokinetics

The presence of the boronic acid moiety may influence its bioavailability .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acid derivatives . For example, the boronic acid moiety can form boronate esters under alkaline conditions, which may affect the compound’s activity .

Análisis Bioquímico

Biochemical Properties

5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine plays a crucial role in biochemical reactions, particularly in the formation of polyazatriaryl ligands through sequential borylation/Suzuki-Miyaura coupling . This compound interacts with enzymes such as kinases, modulating their activity and influencing various biochemical pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate kinase activity, leading to alterations in phosphorylation states of key signaling proteins . These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. The compound’s ability to form covalent bonds with enzyme active sites is a key aspect of its mechanism of action . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating a dosage-dependent response in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to be effective.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its target biomolecules in the appropriate cellular context.

Propiedades

IUPAC Name |

5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUICCTPQHBAILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146733 | |

| Record name | 2-Pyridinamine, 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096339-55-6 | |

| Record name | 2-Pyridinamine, 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/no-structure.png)

![2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148576.png)